2-丙基-2,4-戊二烯酸

描述

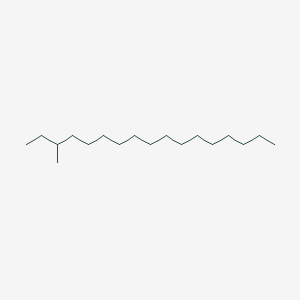

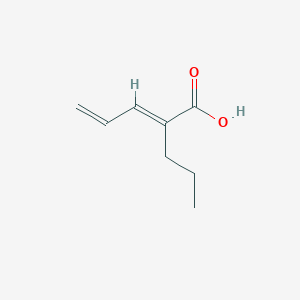

2-Propyl-2,4-pentadienoic acid is a methyl-branched fatty acid . It is a metabolite of Valproic Acid .

Synthesis Analysis

The synthesis of 2-Propyl-2,4-pentadienoic acid involves the oxidation of geraniol or nerol, which are natural monoterpene alcohols extracted from plants. Another method involves the stereoselective synthesis of diene metabolites of valproic acid .

Molecular Structure Analysis

The molecular formula of 2-Propyl-2,4-pentadienoic acid is C8H12O2 . It is an unsaturated fatty acid due to its two double bonds in its chemical structure.

Chemical Reactions Analysis

The hepatotoxic metabolite of the anticonvulsant drug valproic acid (VPA), namely (E)-2-propyl-2,4-pentadienoic acid (E)-2,4-diene VPA), is known to react with glutathione (GSH) in vivo . The formation of glutathione (GSH) and N-acetylcysteine (NAC) adducts of reactive intermediates derived from VPA and 2-Propyl-2,4-pentadienoic acid was investigated in the rat .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Propyl-2,4-pentadienoic acid are as follows :

科学研究应用

Therapeutic Drug Monitoring in Epilepsy Treatment

Specific Scientific Field

This application falls under the field of Medical Research , specifically in the treatment of epilepsy.

Summary of the Application

2-Propyl-2,4-pentadienoic acid, also known as valproic acid (VPA), is a broad-spectrum antiepileptic drug used against various types of seizures and epileptic syndromes . It is widely used in pediatric epilepsy due to its multiple mechanisms of action and acceptable safety profile .

Methods of Application or Experimental Procedures

A specific and sensitive Ultra-high Performance Liquid Chromatography-tandem Mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous determination of the concentrations of VPA and its clinically relevant metabolites (4-ene-VPA, 2,4-diene-VPA and 2-ene-VPA) in human serum . After solid-phase extraction, VPA, its metabolites and the internal standard were subjected to chromatographic separation by gradient elution of acetonitrile and 10 mM ammonium acetate as mobile phase at a flow rate of 0.6 mL/min on an EC-C 18 column .

Results or Outcomes Obtained

The method was validated over the concentration ranges of 1–200 μg/mL for VPA, 0.5–10 μg/mL for 2-ene-VPA, 10–500 ng/mL for 4-ene-VPA and 25–500 ng/mL for 2,4-diene-VPA . The inter-day and intra-day accuracy and precision were within the acceptable limits of <15 %. The recoveries and matrix effects met the requirement for the analysis of biological samples . The assay method was successfully applied to monitor the concentration of VPA and its three metabolites in epileptic patients .

Organic Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in organic synthesis.

Summary of the Application

2-Propyl-2,4-pentadienoic acid, also known as 2,4-Pentadienoic acid, is used in the preparation of chiral propargylester .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the source. However, organic synthesis typically involves a series of chemical reactions to construct complex molecules from simpler ones.

Results or Outcomes Obtained

The outcome of this application is the successful synthesis of chiral propargylester .

Preparation of Trans 1-N-acylamino-1,3-dienes

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of dienes.

Summary of the Application

2-Propyl-2,4-pentadienoic acid is used in the preparation of trans 1-N-acylamino-1,3-dienes via a modified Curtius procedure .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the source. However, the Curtius rearrangement (or Curtius reaction or Curtius degradation), first defined by Theodor Curtius, is a thermal decomposition of an acyl azide to an isocyanate with loss of nitrogen gas. The isocyanate can be used to generate a variety of other functional groups.

Results or Outcomes Obtained

The outcome of this application is the successful synthesis of trans 1-N-acylamino-1,3-dienes .

安全和危害

When handling 2-Propyl-2,4-pentadienoic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place. Store in freezer. Protect from direct sunlight .

未来方向

属性

IUPAC Name |

(2E)-2-propylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3,5H,1,4,6H2,2H3,(H,9,10)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUILWXIBBZVJDU-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\C=C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyl-2,4-pentadienoic acid | |

CAS RN |

72010-18-5 | |

| Record name | 2-Propyl-2,4-pentadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072010185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。